1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene
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Overview
Description
1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with an ethenesulfonyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene typically involves the introduction of the ethenesulfonyl group onto a benzene ring that already contains the fluorine and nitro substituents. One common method involves the reaction of 4-fluoro-2-nitrobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethenesulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Nucleophilic Substitution: Products include 1-(ethenesulfonyl)-4-substituted-2-nitrobenzene derivatives.
Reduction: 1-(ethenesulfonyl)-4-fluoro-2-aminobenzene.
Oxidation: 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzenesulfone.
Scientific Research Applications
1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Medicinal Chemistry:
Chemical Biology: Used as a probe to study biological systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps.
Comparison with Similar Compounds
- 1-(ethenesulfonyl)-4-chloro-2-nitrobenzene
- 1-(ethenesulfonyl)-4-bromo-2-nitrobenzene
- 1-(ethenesulfonyl)-4-iodo-2-nitrobenzene
Comparison: 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom is highly electronegative, making the compound more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can influence the compound’s stability and solubility, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
1154397-42-8 |
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Molecular Formula |
C8H6FNO4S |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
1-ethenylsulfonyl-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-4-3-6(9)5-7(8)10(11)12/h2-5H,1H2 |
InChI Key |
YPWMZSUDKWGQSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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